34805-19-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

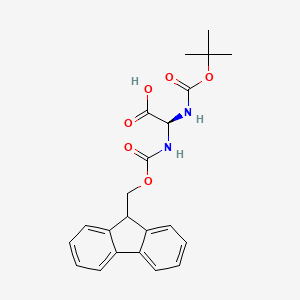

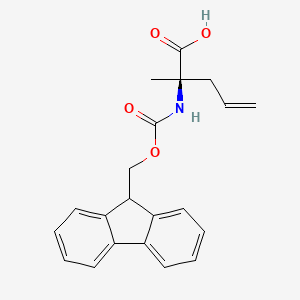

Boc-Tyr(Bzl)-OSu, or Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, is a laboratory chemical used in the synthesis of substances12. It has a molecular formula of C25H28N2O7 and a molecular weight of 468.50 g/mol12.

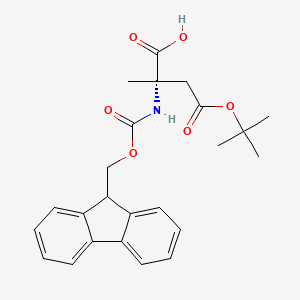

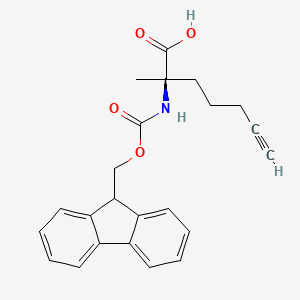

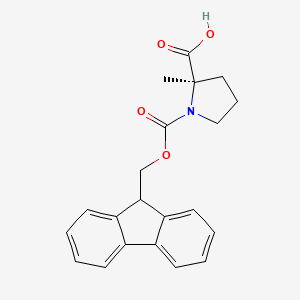

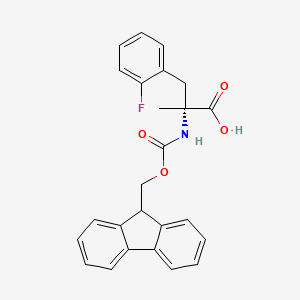

Molecular Structure Analysis

The empirical formula of Boc-Tyr(Bzl)-OSu is C25H28N2O74. The SMILES string representation of its structure is CC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON3C(=O)CCC3=O4.

Physical And Chemical Properties Analysis

Boc-Tyr(Bzl)-OSu is a white to off-white powder2. It has a melting point range of 144-153 °C2. It’s recommended to store it at -20 °C2.

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

- Summary of the Application : Boc-Tyr(Bzl)-OSu is used as a building block in the synthesis of peptides. Peptides are short chains of amino acids that can serve a wide variety of functions in the body, and synthesizing them in the lab can help researchers study their properties or develop new drugs .

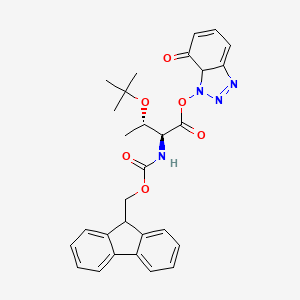

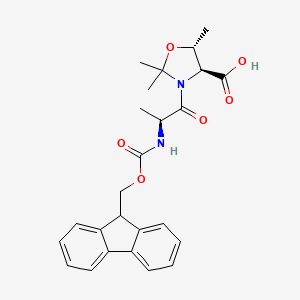

- Methods of Application or Experimental Procedures : In peptide synthesis, Boc-Tyr(Bzl)-OSu would be added to a growing peptide chain in a reaction that forms a peptide bond. The Boc group protects the amino group of the tyrosine residue during the reaction, and the benzyl (Bzl) group protects the tyrosine’s phenolic OH group. After the peptide bond is formed, these protecting groups can be removed to yield the final peptide .

- Results or Outcomes : The outcome of this process is a peptide that includes a tyrosine residue. The exact properties of the peptide would depend on its sequence and structure, which in turn depend on the other amino acids used in the synthesis .

- Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

- Summary of the Application : Boc-Tyr(Bzl)-OSu is used as a building block in the synthesis of peptides. It’s particularly useful in Boc Solid Phase Peptide Synthesis (SPPS), where it can be used to add a tyrosine residue to a growing peptide chain .

- Methods of Application or Experimental Procedures : In Boc SPPS, Boc-Tyr(Bzl)-OSu is added to the peptide chain in a reaction that forms a peptide bond. The Boc group protects the amino group of the tyrosine residue during the reaction, and the benzyl (Bzl) group protects the tyrosine’s phenolic OH group. After the peptide bond is formed, these protecting groups can be removed to yield the final peptide .

- Results or Outcomes : The outcome of this process is a peptide that includes a tyrosine residue. The exact properties of the peptide would depend on its sequence and structure, which in turn depend on the other amino acids used in the synthesis .

- Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

- Summary of the Application : Boc-Tyr(Bzl)-OSu is used as a building block in the synthesis of peptides. It’s particularly useful in Boc Solid Phase Peptide Synthesis (SPPS), where it can be used to add a tyrosine residue to a growing peptide chain .

- Methods of Application or Experimental Procedures : In Boc SPPS, Boc-Tyr(Bzl)-OSu is added to the peptide chain in a reaction that forms a peptide bond. The Boc group protects the amino group of the tyrosine residue during the reaction, and the benzyl (Bzl) group protects the tyrosine’s phenolic OH group. After the peptide bond is formed, these protecting groups can be removed to yield the final peptide .

- Results or Outcomes : The outcome of this process is a peptide that includes a tyrosine residue. The exact properties of the peptide would depend on its sequence and structure, which in turn depend on the other amino acids used in the synthesis .

Safety And Hazards

According to the safety data sheet, Boc-Tyr(Bzl)-OSu is not classified as a hazardous substance or mixture1. However, in case of skin contact, it’s advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration1.

Zukünftige Richtungen

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for the most detailed and accurate information.

Eigenschaften

CAS-Nummer |

34805-19-1 |

|---|---|

Produktname |

34805-19-1 |

Molekularformel |

C25H28N2O7 |

Molekulargewicht |

468,49 g/mole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.